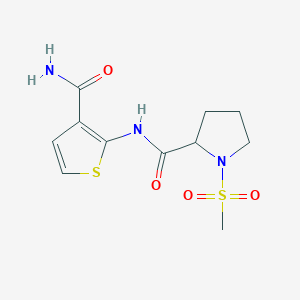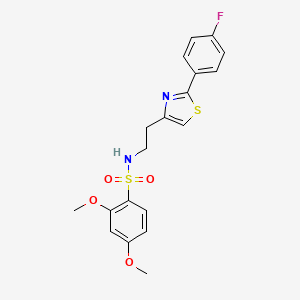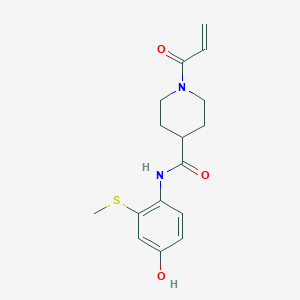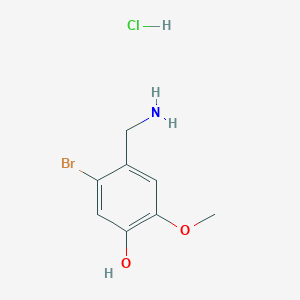![molecular formula C16H11FN2O2S2 B2687757 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207000-46-1](/img/structure/B2687757.png)
7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthesized organic compound featuring a unique thiazine structure. Its multifaceted functionalities and reactive sites render it intriguing for research in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves a multi-step organic reaction sequence. Here’s a general route:
Fluorination: An aromatic compound undergoes electrophilic fluorination to introduce the fluorine atom.
Thioether Formation: A nucleophilic aromatic substitution is conducted with a methylthio group.
Thiazine Ring Formation: The formation of the thiazine ring involves a series of cyclization reactions where intermediates are gradually transformed into the desired thiazine structure.
Carbonitrile Introduction: The carbonitrile group is incorporated via nucleophilic addition.
Oxidation: Final oxidation reactions ensure the formation of the 1,1-dioxide moiety.
Industrial Production Methods
Industrial production methods mirror these synthetic routes but are scaled up. Often, the reagents are sourced in bulk, and reaction conditions are optimized for efficiency and yield. Enhanced catalytic processes and continuous flow chemistry can be employed to increase production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound participates in diverse chemical reactions, primarily due to its thiazine ring, aromatic system, and functional groups:
Oxidation: Yields sulfoxides or sulfones.
Reduction: Forms thiazine derivatives or reduces the carbonitrile to amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like mCPBA or potassium permanganate.
Reduction: Involves hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Typically employs nucleophiles or electrophiles in polar aprotic solvents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiazine derivatives.
Substitution Products: Varied aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, it serves as a crucial intermediate for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, it can be explored for its potential interaction with biological macromolecules, possibly influencing enzymatic activities.
Medicine
In medicine, the compound is assessed for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Industrially, it is investigated for applications in material science, particularly in the synthesis of advanced polymers and novel materials.
Mechanism of Action
Molecular Targets
The compound's mechanism of action often involves interaction with specific enzymes or receptors due to its structural features.
Pathways Involved
It may influence biochemical pathways related to oxidative stress, enzyme inhibition, or signal transduction processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4H-thiazines
Benzothiazines
Fluorinated Aromatics
Uniqueness
The unique combination of fluorination, thiazine ring, and carbonitrile moiety distinguishes it from other compounds
By merging distinctive molecular elements, the compound stands out as a versatile candidate in chemical, biological, and industrial research.
Properties
IUPAC Name |
7-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-7-11(17)5-6-15(16)19/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZUGEKCLUQYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2687681.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)

![6-Ethyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2687687.png)

![6-methanesulfonyl-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2687689.png)



